3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one 3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17515139
InChI: InChI=1S/C8H13N5O/c9-8-11-5-13(12-8)6-3-1-2-4-10-7(6)14/h5-6H,1-4H2,(H2,9,12)(H,10,14)
SMILES:
Molecular Formula: C8H13N5O
Molecular Weight: 195.22 g/mol

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one

CAS No.:

Cat. No.: VC17515139

Molecular Formula: C8H13N5O

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one -

Specification

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
IUPAC Name 3-(3-amino-1,2,4-triazol-1-yl)azepan-2-one
Standard InChI InChI=1S/C8H13N5O/c9-8-11-5-13(12-8)6-3-1-2-4-10-7(6)14/h5-6H,1-4H2,(H2,9,12)(H,10,14)
Standard InChI Key CMONWOWSFYYXSC-UHFFFAOYSA-N
Canonical SMILES C1CCNC(=O)C(C1)N2C=NC(=N2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 1-position with a 3-aminogroup and at the 3-position with an azepan-2-one moiety. The azepan-2-one ring introduces a lactam functional group, which influences both solubility and reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8_8H11_{11}N5_5OInferred
Molecular Weight209.21 g/molCalculated
TautomerismAnnular prototropic forms

The triazole ring exhibits prototropic tautomerism, as observed in related compounds through NMR and X-ray crystallography . This dynamic behavior allows interconversion between 1H- and 4H- tautomers, impacting electronic distribution and binding interactions.

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, extrapolation from analogous structures suggests:

  • Solubility: Moderate water solubility (≈100–300 mg/L) due to polar triazole and lactam groups, with improved solubility in polar aprotic solvents like DMF or DMSO .

  • Melting Point: Estimated 180–200°C based on thermal stability of triazole-lactam hybrids.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, requiring anhydrous storage .

Synthetic Methodologies

Nucleophilic Ring-Opening Strategy

A validated route for analogous triazole-azepane systems involves sequential reactions starting from succinic anhydride and aminoguanidine hydrochloride :

  • Formation of N-Guanidinosuccinimide: Reacting succinic anhydride with aminoguanidine under microwave irradiation yields a succinimide intermediate.

  • Ring-Opening with Azepan-2-amine: Nucleophilic attack by the amine opens the succinimide ring, followed by cyclization to form the triazole core.

This method achieves yields of 60–75% for aliphatic amines but fails with aromatic amines due to reduced nucleophilicity .

Alternative Pathway for Sterically Hindered Systems

For substrates where direct ring-opening is inefficient, a modular approach is employed:

  • Synthesis of N-Azepan-2-ylsuccinimide: Pre-functionalizing the azepanone with succinimide enhances reactivity.

  • Microwave-Assisted Cyclocondensation: Reaction with aminoguanidine hydrochloride under microwave irradiation (100–120°C, 30 min) forms the triazole ring .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Key signals include:

    • δ 1.50–1.80 ppm (m, 6H, azepane CH2_2)

    • δ 3.40–3.60 ppm (t, 2H, lactam N–CH2_2)

    • δ 6.20 ppm (s, 2H, NH2_2)

  • 13^{13}C NMR: Lactam carbonyl appears at ≈170 ppm, while triazole carbons resonate between 145–155 ppm .

X-ray Crystallography

In related triazole-azepane structures, the triazole ring adopts a nearly planar conformation (deviation <0.05 Å), with the azepane ring in a chair-like configuration. Hydrogen bonding between NH2_2 and lactam carbonyl stabilizes the crystal lattice .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for chiral drug discovery.

  • Computational Modeling: QSAR studies to optimize triazole-azepane interactions with biological targets.

  • Green Chemistry: Solvent-free microwave synthesis to improve E-factors (≤5.0) .

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